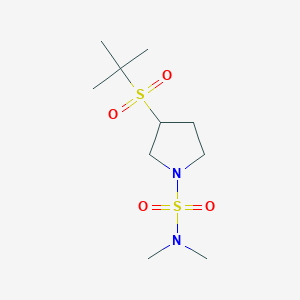

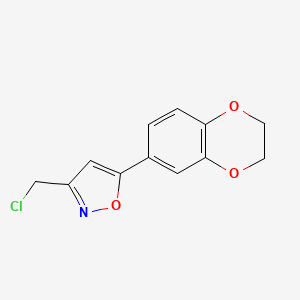

3-(叔丁磺酰)-N,N-二甲基吡咯烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a sulfonyl derivative, which are often used in organic chemistry due to their reactivity and stability . They can react with primary and secondary amines to form sulfinamides, which on oxidation forms base stable sulfonamides .

Synthesis Analysis

While specific synthesis methods for this compound were not found, tert-butanesulfinamide is known to be used in the synthesis of N-heterocycles via sulfinimines .Molecular Structure Analysis

The molecular structure of similar compounds involves a sulfonyl group attached to a pyrrolidine ring .Chemical Reactions Analysis

Sulfinamides are known to be versatile chiral auxiliaries and have been extensively used as electrophiles in a wide range of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of around 140.63, a density of 1.135 g/mL at 25 °C, and a boiling point of 53-54ºC .科学研究应用

手性助剂在立体选择性合成中的应用

3-(叔丁基磺酰基)-N,N-二甲基吡咯烷-1-磺酰胺作为叔丁基磺酰胺衍生物,在胺及其衍生物的立体选择性合成中发挥着至关重要的作用。手性磺酰胺,特别是对映纯的叔丁基磺酰胺,已成为不对称合成中的黄金标准,促进了哌啶、吡咯烷、氮杂环丁烷及其稠合衍生物等结构多样的 N-杂环化合物的生产。这些化合物是许多天然产物和治疗剂的结构基序的组成部分,强调了叔丁基磺酰胺衍生物在药物化学和药物开发中的重要性(Philip 等,2020)。

磺酰胺类抑制剂在药物开发中的应用

磺酰胺类化合物,包括 3-(叔丁基磺酰基)-N,N-二甲基吡咯烷-1-磺酰胺的衍生物,在合成抑菌抗生素的开发中具有重要意义,展示了超出其传统抗菌用途的广泛应用。这些应用包括作为利尿剂、碳酸酐酶抑制剂、抗癫痫药,以及在治疗艾滋病、癌症和阿尔茨海默病等疾病中。磺酰胺类化合物在药物化学中的多功能性凸显了它们在新治疗剂探索中的持续相关性(Gulcin 和 Taslimi,2018)。

环境和水处理

磺酰胺类抗生素(包括类似于 3-(叔丁基磺酰基)-N,N-二甲基吡咯烷-1-磺酰胺的衍生物)的环境持久性引发了对微生物耐药性和抗生素疗效的担忧。了解磺酰胺类的生物降解对于制定恢复磺酰胺类污染环境的经济有效策略至关重要。对具有磺酰胺类降解能力的分离细菌的研究表明了生物修复的潜力,强调了在环境背景下深入了解微生物多样性和响应性的必要性(Deng 等,2018)。

作用机制

安全和危害

属性

IUPAC Name |

3-tert-butylsulfonyl-N,N-dimethylpyrrolidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O4S2/c1-10(2,3)17(13,14)9-6-7-12(8-9)18(15,16)11(4)5/h9H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOZKFRBSRQEBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,4-Dichlorophenyl)-5-sulfanylidene-1,6-diazatricyclo[6.2.2.0^{2,7}]dodec-2(7)-ene-4-carbonitrile](/img/structure/B2811312.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2811319.png)

![(Z)-methyl 3-(2-ethoxyethyl)-2-((quinoxaline-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2811320.png)

![2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2811322.png)

![5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2811330.png)

![5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2811332.png)